2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine
Overview
Description
2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a chloro group, a difluoromethyl group, and a p-tolyl group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-chloropyrimidine, difluoromethylating agents, and p-tolyl derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the introduction of the difluoromethyl group. The reactions are usually carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, oxidized or reduced derivatives, and coupled products with various functional groups.
Scientific Research Applications
2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of probes and assays for biological studies.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine involves its interaction with specific molecular targets and pathways. The chloro and difluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to the modulation of their activity. The p-tolyl group can contribute to the compound’s overall stability and lipophilicity, affecting its distribution and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)-6-(p-tolyl)pyrimidine
- 2-Chloro-4-(difluoromethyl)-6-(m-tolyl)pyrimidine
- 2-Chloro-4-(difluoromethyl)-6-(o-tolyl)pyrimidine
Uniqueness
2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the difluoromethyl group can enhance the compound’s metabolic stability and resistance to enzymatic degradation, making it a valuable candidate for various applications.
Properties
IUPAC Name |
2-chloro-4-(difluoromethyl)-6-(4-methylphenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF2N2/c1-7-2-4-8(5-3-7)9-6-10(11(14)15)17-12(13)16-9/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZVLRBHKNYNEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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